molecular formula C10H12Cl2N2O2S B8639251 N'-[1,1-dichloropropan-2-ylidene]-4-methylbenzene-1-sulfonohydrazide

N'-[1,1-dichloropropan-2-ylidene]-4-methylbenzene-1-sulfonohydrazide

Katalognummer: B8639251
Molekulargewicht: 295.18 g/mol
InChI-Schlüssel: GPLRSULWCRZDLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[2,2-dichloro-1-methylethylidene]-4-methylbenzenesulfonohydrazide is a chemical compound with a complex structure that includes dichloro, methylethylidene, and sulfonohydrazide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,2-dichloro-1-methylethylidene]-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,2-dichloro-1-methylethylidene with 4-methylbenzenesulfonohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[2,2-dichloro-1-methylethylidene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding hydrazines.

Wissenschaftliche Forschungsanwendungen

N’-[2,2-dichloro-1-methylethylidene]-4-methylbenzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-[2,2-dichloro-1-methylethylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N’-[2,2-dichloro-1-methylethylidene]-4-methylbenzenesulfonohydrazide: shares similarities with other sulfonohydrazide compounds, such as:

Uniqueness

The uniqueness of N’-[2,2-dichloro-1-methylethylidene]-4-methylbenzenesulfonohydrazide lies in its specific chemical structure, which imparts distinct reactivity and properties. This makes it valuable for specialized applications in research and industry.

Eigenschaften

Molekularformel

C10H12Cl2N2O2S

Molekulargewicht

295.18 g/mol

IUPAC-Name

N-(1,1-dichloropropan-2-ylideneamino)-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H12Cl2N2O2S/c1-7-3-5-9(6-4-7)17(15,16)14-13-8(2)10(11)12/h3-6,10,14H,1-2H3

InChI-Schlüssel

GPLRSULWCRZDLC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.